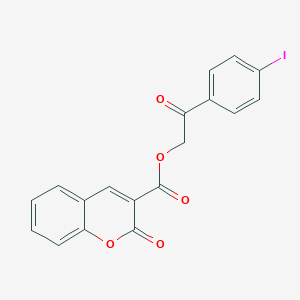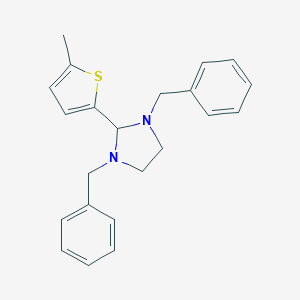
1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine is an organic compound with the molecular formula C22H24N2S It belongs to the class of imidazolidines, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms This compound is characterized by the presence of two benzyl groups and a 5-methylthiophen-2-yl group attached to the imidazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine typically involves the reaction of benzylamine with 5-methylthiophene-2-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired imidazolidine compound. Commonly used catalysts for this reaction include palladium on carbon (Pd/C) and hydrogen gas (H2) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiophene moieties, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium hydride (NaH) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Substituted imidazolidine derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Due to its inhibitory effects on Hsp90, it is being explored as a potential anti-cancer agent.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mécanisme D'action
The mechanism of action of 1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine involves its interaction with molecular targets such as Hsp90. Hsp90 is a molecular chaperone that plays a crucial role in maintaining the conformations and functions of various oncoproteins. By binding to the adenosine triphosphate (ATP) binding site at the N-terminus of Hsp90, the compound inhibits its activity, leading to the down-regulation of client proteins like Her2. This results in the cytotoxicity observed in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dibenzyl-2-phenylimidazolidine
- 1,3-Dibenzyl-2-(4-methylphenyl)imidazolidine
- 1,3-Dibenzyl-2-(3-methylthiophen-2-yl)imidazolidine
Uniqueness
1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine is unique due to the presence of the 5-methylthiophen-2-yl group, which imparts distinct electronic and steric properties. This uniqueness contributes to its specific interactions with molecular targets like Hsp90, making it a promising candidate for anti-cancer research .
Propriétés
IUPAC Name |
1,3-dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2S/c1-18-12-13-21(25-18)22-23(16-19-8-4-2-5-9-19)14-15-24(22)17-20-10-6-3-7-11-20/h2-13,22H,14-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYJKTNSUICJAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-{2-[(3-METHOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B392429.png)
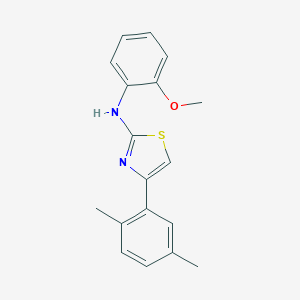
![2-(3-{2-[(3,4-DIMETHYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B392432.png)
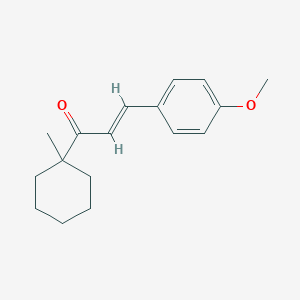
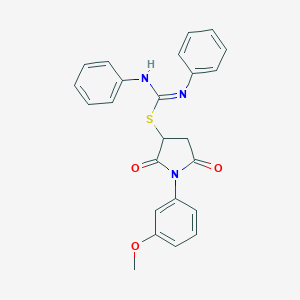
![2-[5-methoxy-1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B392437.png)

![2-[2,5-dioxo-1-(4-propoxyphenyl)azolidin-3-ylthio]-N-(4-chlorophenyl)acetamide](/img/structure/B392441.png)
![3-[({4-nitrophenyl}imino)methyl]-2-methyl-1H-indole](/img/structure/B392442.png)
![4-[(2,3-Dichlorophenyl)sulfonyl]morpholine](/img/structure/B392443.png)
![6-bromo-3-[2-(4-bromoanilino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B392445.png)
![3-[({3-nitro-4-methylphenyl}imino)methyl]-2-methyl-1H-indole](/img/structure/B392446.png)
![N-[(5-bromo-2-thienyl)methylene]-N-(4-methoxyphenyl)amine](/img/structure/B392449.png)
